molecular formula C15H19BN2O4S B2424058 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole CAS No. 2096997-00-9

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole

Cat. No.: B2424058
CAS No.: 2096997-00-9
M. Wt: 334.2
InChI Key: OACLVVBLTNYIEP-UHFFFAOYSA-N
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Description

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole is an organic compound that features a pyrazole ring substituted with a sulfonyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group on the benzene ring

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of inhibitors for therapeutic enzymes and kinases .

Mode of Action

It’s worth noting that similar compounds have been used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole may interact with its targets through a similar mechanism.

Biochemical Pathways

Similar compounds have been used in the preparation of inhibitors for tgf-β1 and activin a signalling , suggesting that this compound may also affect these pathways.

Pharmacokinetics

The compound’s molecular weight of 20807 suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.

Result of Action

Similar compounds have been used in the preparation of inhibitors for therapeutic enzymes and kinases , suggesting that this compound may have similar effects.

Action Environment

It’s worth noting that the compound has a melting point of 59-64 °c , suggesting that it may be stable under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole typically involves the reaction of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl chloride with pyrazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: Aryl halides, palladium catalysts, and bases like potassium carbonate are commonly used.

Major Products

Scientific Research Applications

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Biological Activity

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₇H₂₆BNO₄S
  • Molecular Weight : 351.27 g/mol
  • CAS Number : 1548827-83-3

The structure includes a pyrazole ring linked to a sulfonyl group and a tetramethyl-1,3,2-dioxaborolane moiety, which contributes to its unique chemical properties.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities including:

  • Anti-inflammatory effects
  • Antimicrobial properties
  • Anticancer potential

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEffective against various bacterial strains
AnticancerInduction of apoptosis in cancer cells

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Cytokine Modulation : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.
  • Apoptosis Induction : Studies indicate that pyrazole derivatives can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antimicrobial Mechanism : The presence of the dioxaborolane group enhances the compound's ability to disrupt bacterial cell wall synthesis.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar pyrazole compounds:

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives significantly reduced inflammation in animal models by downregulating NF-kB signaling pathways. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Case Study 2: Anticancer Activity

Research conducted on a series of pyrazole derivatives indicated that they exhibit potent anticancer activity against various cancer cell lines. The study showed that these compounds could inhibit cell proliferation and induce apoptosis through the activation of p53 pathways .

Case Study 3: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of pyrazole derivatives found that they displayed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O4S/c1-14(2)15(3,4)22-16(21-14)12-6-8-13(9-7-12)23(19,20)18-11-5-10-17-18/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACLVVBLTNYIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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